2,3,4-Trifluoro-5-(trifluoromethyl)aniline
CAS No.: 123973-35-3
Cat. No.: VC5618479
Molecular Formula: C7H3F6N
Molecular Weight: 215.098
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 123973-35-3 |
|---|---|
| Molecular Formula | C7H3F6N |
| Molecular Weight | 215.098 |
| IUPAC Name | 2,3,4-trifluoro-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2 |
| Standard InChI Key | JLKGQEBYBZBAKE-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 2,3,4-trifluoro-5-(trifluoromethyl)aniline consists of a benzene ring substituted with three fluorine atoms and one trifluoromethyl (-CF₃) group. The fluorine atoms occupy the 2-, 3-, and 4-positions, while the -CF₃ group is at the 5-position. This arrangement creates a highly electron-deficient aromatic system, influencing its reactivity in electrophilic substitution reactions .
Physical Properties
Key physical properties include:
The compound’s low water solubility and high density are consistent with heavily fluorinated aromatics. Its boiling point, extrapolated from structurally similar compounds, suggests volatility under reduced pressure .
Synthesis Methods
High-Pressure Amination of Tetrafluorobenzene Derivatives
A patented method involves the reaction of 1,2,3,4-tetrafluorobenzene with liquid ammonia under high-pressure conditions (182–245°C, 38–70 hours) in the presence of triethylamine or propylene glycol as solvents and copper powder as a catalyst . This approach yields 2,3,4-trifluoroaniline derivatives, which can be further functionalized to introduce the trifluoromethyl group.
Reaction Scheme:
Subsequent trifluoromethylation via Ullmann coupling or cross-coupling reactions introduces the -CF₃ group at the 5-position.
Alternative Pathways
-
Nucleophilic Aromatic Substitution: Direct substitution of nitro groups in polyfluorinated nitrobenzenes using trifluoromethylating agents like Me₃SiCF₃.
-
Reductive Amination: Reduction of nitro precursors (e.g., 2,3,4-trifluoro-5-nitrobenzotrifluoride) with hydrogen gas and palladium catalysts.
Applications in Pharmaceutical and Agrochemical Industries
Antibacterial Agents
Fluoroquinolones, a class of broad-spectrum antibiotics, utilize fluorinated aniline intermediates to enhance bioavailability and target binding. The trifluoromethyl group in 2,3,4-trifluoro-5-(trifluoromethyl)aniline improves metabolic stability, reducing hepatic clearance .
Herbicide Development
The compound’s electron-withdrawing substituents make it a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.
Material Science
Its thermal stability and resistance to oxidation are exploited in high-performance polymers and coatings for electronic components.
Comparative Analysis with Related Compounds
Future Research Directions
-
Catalytic Efficiency: Optimizing copper-catalyzed amination to reduce reaction time and energy input .
-
Green Chemistry: Developing solvent-free or aqueous-phase synthesis routes to minimize environmental impact.
-
Drug Discovery: Screening derivatives for activity against antibiotic-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume